Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate
Description
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Properties
IUPAC Name |
methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-5H-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)17-11-13(9-10-23-17)12-26-20-18(19(25-26)14-5-4-6-14)15-7-2-3-8-16(15)24-21(20)27/h9-11,14H,2-8,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFNGWVMYIEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CN2C3=C(C4=C(CCCC4)NC3=O)C(=N2)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103472 | |
| Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-45-9 | |
| Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate (CAS Number: 1464091-45-9) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclobutyl group and a pyrazoloquinoline moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways. For instance:
- Inhibition of BCL6 : Research indicates that compounds with similar structures have shown potent inhibition of the B-cell lymphoma 6 (BCL6) protein, which plays a critical role in lymphocyte development and oncogenesis. The design strategy for such inhibitors often involves optimizing shape complementarity to enhance binding affinity to the target site .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Cell Line | Reference |
|---|---|---|---|---|
| Study 1 | BCL6 Inhibition | < 12 nM | OCI-Ly1 | |
| Study 2 | Antiproliferative | IC50 = 15 nM | Karpas-422 | |
| Study 3 | Selectivity over BCL6-low lines | - | OCI-Ly3 |
Case Studies
- Case Study on Antiproliferative Activity : In a study assessing the antiproliferative effects on various cancer cell lines, this compound demonstrated significant potency against BCL6-high expressing cell lines while maintaining selectivity against those with low BCL6 expression. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it induces conformational changes in target proteins that prevent their normal function. This was evidenced by structural studies showing how the compound fits into the binding pocket of BCL6 and alters its activity profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
